molecular formula C12H19NO10 B7801486 Norepinephrine bitartrate CAS No. 34888-32-9

Norepinephrine bitartrate

Cat. No. B7801486
CAS RN: 34888-32-9
M. Wt: 337.28 g/mol
InChI Key: LNBCGLZYLJMGKP-LUDZCAPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norepinephrine Bitartrate is a bitartrate salt of norepinephrine, a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . It acts directly on the alpha- and beta-adrenergic receptors . Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action . It is also used as a potent inotropic and chronotropic stimulator of the heart mediated through its beta-1 adrenergic action .


Molecular Structure Analysis

Norepinephrine bitartrate has a molecular formula of C12H19NO10 . Its molecular weight is 337.28 g/mol . The IUPAC name is 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol; (2R,3R)-2,3-dihydroxybutanedioic acid;hydrate .


Chemical Reactions Analysis

Norepinephrine bitartrate’s stability is known to be highly sensitive to storage conditions . Chemical degradation and coloring of solutions appeared before the end of the 1-year study period for most norepinephrine solutions stored at room temperature .


Physical And Chemical Properties Analysis

Norepinephrine bitartrate appears as a solid . Its molecular weight is 337.3 g/mole .

Scientific Research Applications

  • Analytical Chemistry Applications : Mo Zhihong et al. (1997) developed a flow-injection analysis method for norepinephrine bitartrate, utilizing ion association with anionic surfactant and piezoelectric detection. This method is effective for determining norepinephrine bitartrate in pharmaceutical preparations (Mo Zhihong et al., 1997).

  • Pharmacological Research : Norepinephrine bitartrate plays a role in vasoconstriction and increases myocardial contractility, heart rate, and automaticity. It also has effects on bronchiolar and vascular smooth muscle dilatation (Levarterenol Bitartrate, 2020).

  • Spectrophotometric Methods : M. El-Kommos et al. (1990) describe a spectrophotometric method for the determination of norepinephrine bitartrate, useful for routine analysis in injections (M. El-Kommos et al., 1990).

  • Medical Compatibility Research : V. Mody et al. (2016) investigated the compatibility of norepinephrine bitartrate with fluoroquinolones for intravenous administration, confirming its stability and compatibility (V. Mody et al., 2016).

  • Neurophysiological Studies : M. Laudenslager (1976) explored the impact of norepinephrine bitartrate on body temperature regulation in squirrel monkeys, finding that it affects thermoregulatory effector pathways (M. Laudenslager, 1976).

  • High-Performance Liquid Chromatography (HPLC) Applications : Hailang Zhang et al. (1993) developed a HPLC method for assaying norepinephrine bitartrate in 5% dextrose injection, showing the retention mechanism of the drug on silica being cation exchange (Hailang Zhang et al., 1993).

Safety And Hazards

Norepinephrine bitartrate should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

A joint task force position statement was created outlining the scope of norepinephrine-dose formulation variations, and implications for research, patient safety, and clinical care . The task force advocated for a uniform norepinephrine-base formulation for global use, and offered advice aimed at appropriate stakeholders .

properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCGLZYLJMGKP-LUDZCAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047806
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norepinephrine bitartrate

CAS RN

108341-18-0, 69815-49-2
Record name Norepinephrine bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOREPINEPHRINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norepinephrine bitartrate
Reactant of Route 2
Norepinephrine bitartrate
Reactant of Route 3
Norepinephrine bitartrate
Reactant of Route 4
Reactant of Route 4
Norepinephrine bitartrate
Reactant of Route 5
Norepinephrine bitartrate
Reactant of Route 6
Norepinephrine bitartrate

Citations

For This Compound
5,070
Citations
MV Yuen, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
… was to describe how norepinephrine bitartrate is used in … consulted to identify how norepinephrine bitartrate has been used … on the use of norepinephrine bitartrate and thereby …
Number of citations: 0 archive.hshsl.umaryland.edu
LH Welsh - Journal of the American Pharmaceutical Association …, 1955 - Elsevier
… cia1 I-norepinephrine bitartrate monohydrate was dissolved in an equal weight of warm (45-50") water, a volume of 95% ethanol equal to 10 times that of the water was added, the …
Number of citations: 36 www.sciencedirect.com
E D'huart, J Vigneron, I Clarot, B Demore - Annales Pharmaceutiques …, 2019 - Elsevier
… Norepinephrine bitartrate is a drug of the catecholamine family. This drug is usually used in emergency situations such as in intensive care units (ICUs) for the restoration of blood …
Number of citations: 4 www.sciencedirect.com
R Simman, L Phavixay - Advances in skin & wound care, 2013 - journals.lww.com
… due to norepinephrine bitartrate (Levophed; Hospira Inc, Lake Forest, Illinois) usage. … and hypotensive, requiring the usage of norepinephrine bitartrate to maintain an adequate blood …
Number of citations: 24 journals.lww.com
H Shen, F Qu, Y Xia, X Jiang - Analytical chemistry, 2018 - ACS Publications
… As the toxicity of norepinephrine bitartrate is much less than that of norepinephrine … chose norepinephrine bitartrate as the modification reagent. We have tested norepinephrine bitartrate …
Number of citations: 14 pubs.acs.org
W JIN, Y PENG, Y YANG - Chinese Journal of …, 2011 - ingentaconnect.com
Objective: To establish an HPLC-electrochemical detection (HPLC-ECD) method for the determination of norepinephrine bitartrate and its related substances. Method: An ODS column(…
Number of citations: 1 www.ingentaconnect.com
M Zhihong, Z Minjuan, L Menglong, X Zhiling - Analytical letters, 1997 - Taylor & Francis
… A new method for flow injection analysis of norepinephrine bitartrate has been developed. It is … applied to the determination of norepinephrine bitartrate in pharmaceutical preparations. …
Number of citations: 13 www.tandfonline.com
M Leone, I Goyer, B Levy, MW Dünser, P Asfar… - Intensive Care …, 2022 - Springer
… Pharmacopoeia Reference Standard and norepinephrine bitartrate is the United States … of norepinephrine base (2 mg of norepinephrine bitartrate/tartrate are equivalent to 1 mg of …
Number of citations: 15 link.springer.com
A KOMIYA, K SHIBATA, M KOSUGE - Endocrinologia Japonica, 1955 - jstage.jst.go.jp
… Epinephrine (Ep; l-epinephrine bitartrate, Sterling-Winthrop Research Institute) and norepinephrine (Norep; l-norepinephrine bitartrate monohydrate, SW. RI) were injected intravenously…
Number of citations: 2 www.jstage.jst.go.jp
TE Peddicord, KM Olsen, TL ZumBrunnen… - American journal of …, 1997 - hero.epa.gov
IPA COPYRIGHT: ASHP The purpose is to evaluate the stability of concentrated dopamine, norepinephrine, epinephrine, and nitroglycerin in admixtures containing dextrose 5 percent …
Number of citations: 25 hero.epa.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.